molecular formula C14H17N B180206 2-Methyl-1-(naphthalen-2-YL)propan-2-amine CAS No. 198226-63-0

2-Methyl-1-(naphthalen-2-YL)propan-2-amine

Cat. No.: B180206
CAS No.: 198226-63-0
M. Wt: 199.29 g/mol
InChI Key: MUSKTCTZFQZRIL-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalen-2-yl)propan-2-amine is an organic compound with the molecular formula C14H17N. It is a member of the naphthalene family, characterized by the presence of a naphthalene ring attached to a propanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine are serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and numerous other physiological processes.

Mode of Action

This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity.

Result of Action

The increased release of serotonin, norepinephrine, and dopamine can lead to a variety of molecular and cellular effects, potentially influencing mood, attention, and other physiological processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, might also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and isobutyraldehyde.

    Formation of Intermediate: The naphthalene is first brominated to form 2-bromonaphthalene. This intermediate is then reacted with isobutyraldehyde in the presence of a base to form 2-(naphthalen-2-yl)propan-2-ol.

    Amination: The alcohol group in 2-(naphthalen-2-yl)propan-2-ol is then converted to an amine group through a reductive amination process, using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of naphthalene are brominated to produce 2-bromonaphthalene.

    Aldol Condensation: The brominated product undergoes aldol condensation with isobutyraldehyde.

    Reductive Amination: The final step involves reductive amination using industrial-grade ammonia and a suitable reducing agent.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(naphthalen-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted amines and derivatives.

Scientific Research Applications

2-Methyl-1-(naphthalen-2-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(naphthalen-2-yl)propan-1-amine: Similar structure but with a different position of the amine group.

    2-Naphthylamine: Lacks the methyl and propan-2-amine groups.

    Naphthalene: The parent compound without any substituents.

Uniqueness

2-Methyl-1-(naphthalen-2-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a propan-2-amine group makes it a versatile compound in various applications.

Properties

IUPAC Name

2-methyl-1-naphthalen-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKTCTZFQZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572067
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198226-63-0
Record name α,α-Dimethyl-2-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198226-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Dimethyl-2-(naphthalen-2-yl)ethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198226630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CL5D8DU8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Palladium hydroxide on carbon (19.7 g) was suspended in methanol (500 ml), to the suspension was added a solution of N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide (237.6 g) obtained in Step 11 in methanol (2 L), and a hydrogenation reaction was performed at room temperature overnight. After filtration of the reaction mixture, the filtrate was concentrated under reduced pressure. To the obtained residue was added ethyl acetate, and to the solution was added conc. hydrochloric acid (70 ml) to give crystals. The obtained crystals were suspended in water, and after an addition of 4N aqueous sodium hydroxide solution (350 ml), the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crystals of the title compound (138 g).
Name
N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide
Quantity
237.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
350 mL
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reactant
Reaction Step Two
Quantity
500 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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Quantity
19.7 g
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

Raney nickel W2 (200 mg) was suspended in ethanol (10 ml), to the suspension was added 2-(2-methyl-2-nitropropyl)naphthalene (134 mg) obtained in Step 5, and hydrogenation was performed at a pressure of 3.5 atom for 12 hr.
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide (26 mg) obtained in Step 8 was added 6N hydrochloric acid (2 ml) and the mixture was heated under reflux for 5 hr. The reaction mixture was poured into water, made basic with a 4N aqueous sodium hydroxide solution, and extracted with diethyl ether. The organic layer was washed with water, dried over potassium carbonate and concentrated under reduced pressure to give the title compound (19 mg).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Reactant of Route 2
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
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Reactant of Route 6
2-Methyl-1-(naphthalen-2-YL)propan-2-amine

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